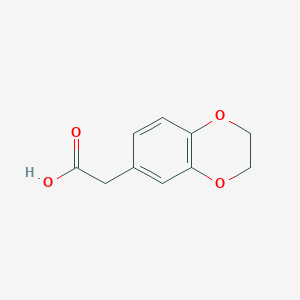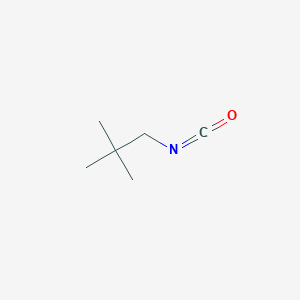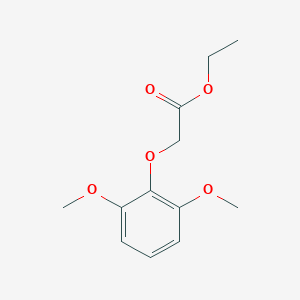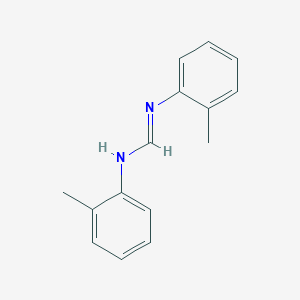
2-(1H-Pyrazol-1-Yl)Acetic Acid
Descripción general
Descripción
2-(1H-Pyrazol-1-Yl)Acetic Acid is a chemical compound that has been studied for its potential biological activity . It has been used as a chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonist .
Synthesis Analysis
The synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid involves a series of pyrazole acetic acid derivatives . The pyrazole core showed a different structure-activity relationship (SAR) to that of related indole acetic acid in several cases .Molecular Structure Analysis
The molecular formula of 2-(1H-Pyrazol-1-Yl)Acetic Acid is C5H6N2O2 . It has a molecular weight of 126.11 g/mol .Chemical Reactions Analysis
The pyrazole core of 2-(1H-Pyrazol-1-Yl)Acetic Acid showed a different structure-activity relationship (SAR) to that of related indole acetic acid . This suggests that the chemical reactions involving this compound may be unique and varied.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrazol-1-Yl)Acetic Acid include a molecular weight of 126.11 g/mol and a molecular formula of C5H6N2O2 . Further details about its density, melting point, boiling point, and other properties may be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
The pyrazole ring, a core structure in 2-(1H-Pyrazol-1-yl)acetic acid, is frequently utilized in medicinal chemistry due to its presence in compounds with a wide range of biological activities. Researchers have synthesized various derivatives of this compound to explore its potential as a scaffold for developing new therapeutic agents . The modifications on the pyrazole ring can lead to compounds with enhanced pharmacological properties, such as improved potency, selectivity, and metabolic stability.
Drug Discovery: Antileishmanial and Antimalarial Agents
In the field of drug discovery, 2-(1H-Pyrazol-1-yl)acetic acid derivatives have been evaluated for their antileishmanial and antimalarial activities. A study demonstrated that certain derivatives exhibit potent in vitro activity against the promastigote form of Leishmania, with desirable binding patterns in the active site of target enzymes . This highlights the potential of pyrazole-based compounds in the development of new treatments for parasitic diseases.
Green Chemistry: Sustainable Synthesis Approaches
The synthesis of pyrazole derivatives, including those of 2-(1H-Pyrazol-1-yl)acetic acid, can be achieved through green chemistry approaches. Methods such as microwave-assisted synthesis and multicomponent reactions reduce the environmental impact of chemical synthesis by minimizing waste and energy consumption . These sustainable practices are increasingly important in the context of environmental conservation and responsible resource management.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-Yl)Acetic Acid | |
CAS RN |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(1H-Pyrazol-1-yl)acetic acid derivatives in relation to CRTh2?
A1: While the provided abstract [] doesn't offer specific details on the interaction mechanism, it highlights that 2-(1H-Pyrazol-1-yl)acetic acid derivatives function as CRTh2 antagonists. Generally, antagonists bind to receptors and block the binding of their natural ligands. In this context, these compounds likely bind to CRTh2, preventing its activation by endogenous ligands like Prostaglandin D2 (PGD2). This inhibition could modulate downstream signaling pathways associated with inflammation and immune responses, particularly those mediated by Th2 cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)










![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

